molecular formula C18H20N4O2 B2643266 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea CAS No. 894008-54-9

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea

Cat. No.: B2643266
CAS No.: 894008-54-9
M. Wt: 324.384
InChI Key: QKXMVXYKSLHRNF-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethylphenylamine with a suitable pyrrolidinone derivative under controlled conditions to form the intermediate. This intermediate is then reacted with pyridine-3-yl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(pyridin-3-yl)urea: Lacks the pyrrolidinone moiety.

    1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea: Has a phenyl group instead of the pyridinyl group.

Uniqueness

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is unique due to the presence of both the pyrrolidinone and pyridinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-5-6-16(8-13(12)2)22-11-15(9-17(22)23)21-18(24)20-14-4-3-7-19-10-14/h3-8,10,15H,9,11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXMVXYKSLHRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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